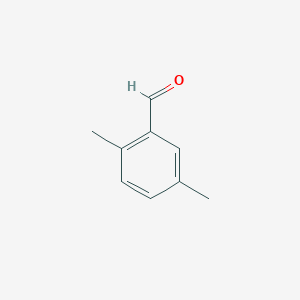
2,3-二甲基戊烷
描述
2,3-Dimethylpentane is an organic compound of carbon and hydrogen with the formula C7H16 . It is an alkane, a fully saturated hydrocarbon, and one of the isomers of heptane . It is a colorless, mobile liquid with an odor resembling heptane or gasoline . It is used in organic synthesis and as a component in gasoline .
Synthesis Analysis
2,3-Dimethylpentane is practically absent in the synthetic fuel produced from hydrogen and carbon monoxide by the Fischer–Tropsch process . The pure compound can be prepared by reacting the Grignard reagent sec-butyl magnesium bromide .Molecular Structure Analysis
The molecular formula of 2,3-Dimethylpentane is C7H16 . The molecular weight is 100.20 g/mol . The structure of the molecule is CH3–CH(CH3)–CH(CH3)–CH2–CH3, which is a molecule of pentane with methyl groups –CH3 replacing hydrogen atoms on carbon atoms 2 and 3 .Chemical Reactions Analysis
A photooxidation rate constant of 3.4 x 10 -12 cm 3 /molecule?sec was reported for the gas-phase reaction of 2,3-dimethylpentane and OH radicals . Complete combustion in air yields carbon dioxide and water vapor .Physical And Chemical Properties Analysis
2,3-Dimethylpentane is a colorless, mobile liquid . It evaporates when spilled, forming combustible vapors . The boiling point is 89.7 °C .科学研究应用
Analytical Reference Standard
2,3-Dimethylpentane is used as an analytical reference standard . This means it serves as a benchmark or ‘standard’ in various types of chemical analysis. It is used to calibrate instruments, validate methods, and ensure the accuracy of results in chemical analysis.
Ambient Air Analysis
One specific application of 2,3-Dimethylpentane as an analytical reference standard is in the analysis of ambient air samples . It is used in thermal desorption-gas chromatography (TD-GC), a technique used for identifying and quantifying volatile organic compounds (VOCs) in air samples .
Exhaled Air Analysis
2,3-Dimethylpentane is also used in the analysis of exhaled air samples . This is done using gas chromatography combined with mass spectrometry (GC-MS), a powerful analytical technique that allows for the detailed breakdown and analysis of complex mixtures .
Indoor and Outdoor Air Analysis
Another application of 2,3-Dimethylpentane is in the analysis of indoor and outdoor air samples . This is done by adsorption using sorbent tubes, followed by analysis using TD-GC-MS with electron impact (EI) ionization .
Volatile Organic Compounds (VOCs) Classification
2,3-Dimethylpentane belongs to the class of volatile organic compounds (VOCs) . VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature. They are a major concern for air quality, as some VOCs can be harmful to human health or cause harm to the environment.
作用机制
Pharmacokinetics
As a small, non-polar molecule, it is likely to be absorbed through the skin and lungs . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylpentane. For example, temperature and pressure can affect its physical state and reactivity . .
安全和危害
2,3-Dimethylpentane is highly flammable . It may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers A test mixture consisting of 2,3-dimethylpentane and 2-methylhexane was prepared and its relative volatility determined by a fractional distillation method . This test mixture was compared, experimentally and theoretically, with another test mixture commonly used for evaluating highly efficient fractionating columns .
属性
IUPAC Name |
2,3-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862203 | |
| Record name | Pentane, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor of gasoline; [NJ-HSFS] | |
| Record name | 2,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
68.9 [mmHg] | |
| Record name | 2,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Dimethylpentane | |
CAS RN |
565-59-3 | |
| Record name | 2,3-Dimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HPD5L8920 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-dimethylpentane?
A1: 2,3-Dimethylpentane has the molecular formula C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2,3-dimethylpentane?
A2: Common spectroscopic techniques used for characterizing 2,3-dimethylpentane include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR for fluorinated derivatives. [] These techniques provide information about the functional groups, bonding, and structure of the molecule.
Q3: How does the branching in 2,3-dimethylpentane affect its boiling point compared to linear heptane?
A3: Branching in alkanes generally lowers the boiling point. While n-heptane has a boiling point of 98.4 °C, 2,3-dimethylpentane boils at a lower temperature of 89.8 °C. [] This is because branched alkanes have reduced surface area and weaker intermolecular forces compared to their linear counterparts.
Q4: How does the structure of 2,3-dimethylpentane affect its density and viscosity?
A4: Increased branching generally leads to lower density and viscosity. Compared to longer chain pentaerythritol esters like pentaerythritol tetraheptanoate, 2,3-dimethylpentane has a lower viscosity due to its smaller size and reduced intermolecular forces. []
Q5: What is the significance of the negative temperature coefficient (NTC) region in 2,3-dimethylpentane autoignition?
A5: The NTC region, observed in autoignition studies of 2,3-dimethylpentane and other alkanes, indicates a range of temperatures where the ignition delay increases with increasing temperature. [] This behavior is attributed to the complex interplay of chain branching and chain termination reactions in the autoignition mechanism.
Q6: How is 2,3-dimethylpentane used as a test mixture for evaluating fractionating columns?
A6: 2,3-Dimethylpentane, when combined with 2-methylhexane, forms a test mixture for evaluating the efficiency of highly efficient fractionating columns. This is due to the small difference in their boiling points, requiring efficient separation. []
Q7: How does the molecular structure of 2,3-dimethylpentane influence its performance in selective methylative homologation reactions?
A7: The branched structure of 2,3-dimethylpentane plays a crucial role in selective methylative homologation. It reacts with methanol in the presence of InI₃ catalyst to primarily produce 2,3-dimethylpentane and other branched alkanes. [] This selectivity is due to the inherent stability of tertiary carbocations formed during the reaction mechanism.
Q8: What role does 2,3-dimethylpentane play in the formation of coke during catalytic cracking processes?
A9: While 2,3-dimethylpentane itself doesn't directly form coke, its diffusion properties within zeolite catalysts, like HY zeolite, can be affected by coke formation during reactions like n-heptane cracking. [] Understanding the diffusion limitations caused by coke is crucial for optimizing catalyst performance.
Q9: How is computational chemistry used to study 2,3-dimethylpentane?
A10: Computational chemistry, specifically molecular dynamics simulations, has been used to study the surface tension of 2,3-dimethylpentane. [] These simulations employ models like the anisotropic united atoms (AUA4) model to predict surface tension as a function of temperature and compare them to experimental data.
Q10: Is 2,3-dimethylpentane identified as a volatile organic compound (VOC) in environmental studies?
A12: Yes, 2,3-dimethylpentane has been identified as a constituent of VOCs in various environmental studies. [] Its presence in the atmosphere is often linked to anthropogenic activities like fuel combustion and industrial emissions.
Q11: What is the significance of analyzing the C5-C13 fractions, including 2,3-dimethylpentane, in source rock analysis?
A15: Analyzing the C5-C13 fractions, including 2,3-dimethylpentane, in source rocks provides valuable information about the type and maturity of organic matter present. This information is crucial for assessing the hydrocarbon generation potential of source rocks in petroleum exploration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




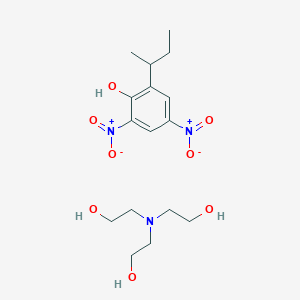
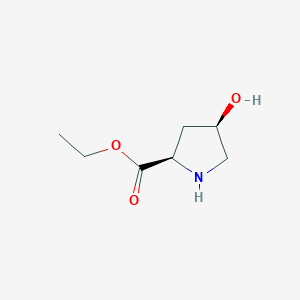

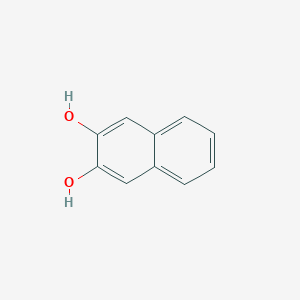

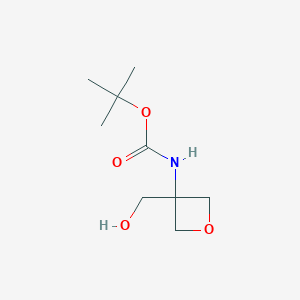
![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)


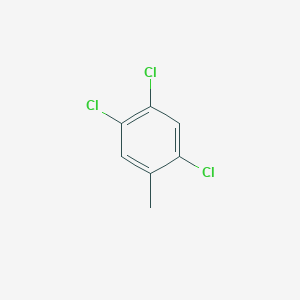

![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)
